molecular formula C12H12F2O3 B1343568 Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate CAS No. 898752-34-6

Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate

Cat. No. B1343568
CAS RN: 898752-34-6
M. Wt: 242.22 g/mol
InChI Key: ZPUSZIPFWRQAMA-UHFFFAOYSA-N
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Description

Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate is a chemical compound that is part of a broader class of organic compounds known for their potential applications in pharmaceuticals and materials science. While the specific compound is not directly mentioned in the provided papers, the general class of related compounds, such as ethyl 4-oxo-4H-pyran derivatives and ethyl 4-oxobutyrate derivatives, are frequently studied for their interesting chemical properties and potential utility in various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of ethyl 4-oxobutyrate derivatives with various reagents. For instance, ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with arylidenemalononitriles to produce pyran and piperidine derivatives, with the product ratio depending on the substrates and solvents used . Another synthesis route involves the reaction of ethyl 2-(dimethylamino)methylene-3-oxobutanoate with diethyl oxalate, leading to the formation of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate . These methods highlight the versatility of ethyl 4-oxobutyrate derivatives in synthesizing a wide range of compounds.

Molecular Structure Analysis

The molecular structure of compounds in this class is often confirmed using spectral methods, microanalysis, and X-ray diffraction analysis . For example, the crystal structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was determined using single-crystal X-ray diffraction, and the structure is stabilized by intermolecular hydrogen bonds and π-π stacking interactions . These structural analyses are crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

Ethyl 4-oxobutyrate derivatives participate in a variety of chemical reactions. The reaction mechanisms can be complex, involving multiple steps and potential intermediates. For example, the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with arylidenemalononitriles is proposed to proceed through a series of steps leading to the formation of pyran and piperidine derivatives, with possible further transformation into tetrahydropyridine derivatives . These reactions are significant for the synthesis of novel compounds with potential pharmacological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-oxobutyrate derivatives are often characterized using various spectroscopic methods and computational analyses. For instance, the antioxidant properties of a pyrazole derivative were evaluated in vitro, and its molecular structure and spectral analyses were performed using NMR, mass, UV-Vis, and CHN analysis . Quantum chemical calculations can also provide insights into the thermodynamic parameters, vibrational analyses, and reactivity descriptors of these compounds . These analyses are essential for understanding the behavior of these compounds under different conditions and for their potential applications.

Scientific Research Applications

Biosynthesis in Sherry Production

Research has shown the role of Ethyl 4-oxobutyrate in the biosynthesis of certain gamma-substituted-gamma-butyrolactones in film sherries, indicating its involvement in flavor development. Ethyl 4-oxobutyrate is converted into several compounds, including gamma-butyrolactone, during the sherry production process, demonstrating its contribution to the complex flavors of sherries (Fagan, Kepner, & Webb, 1981).

Synthetic Intermediate

Ethyl 4-(4-Chlorophenyl)-3-methyl-2,4-dioxobutyrate, a closely related compound, is synthesized as an intermediate of the antiobesity agent rimonabant, illustrating its utility in pharmaceutical synthesis (Hao Zhi-hui, 2007).

Enantioselective Hydrogenation

The enantioselective hydrogenation of ethyl 4-chloro-3-oxobutyrate, a structurally similar compound, has been studied, showcasing the potential for producing optically active pharmaceuticals and chemicals through catalytic processes (Starodubtseva et al., 2004).

Anti-inflammatory and Antiproliferative Activities

A derivative of Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate has been synthesized and characterized for its anti-inflammatory, antiproliferative, and antibacterial activities, highlighting its therapeutic potential (Mohan et al., 2018).

Photovoltaic Applications

Research into the photovoltaic properties of derivatives of Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate indicates their application in organic–inorganic photodiode fabrication, pointing towards their utility in solar energy conversion technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

properties

IUPAC Name

ethyl 4-(3,5-difluorophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O3/c1-2-17-12(16)4-3-11(15)8-5-9(13)7-10(14)6-8/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUSZIPFWRQAMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645584
Record name Ethyl 4-(3,5-difluorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate

CAS RN

898752-34-6
Record name Ethyl 4-(3,5-difluorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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